molecular formula C19H15FN2O2S B2531265 2-(2-(4-Fluorophenyl)acetamido)-5-phenylthiophene-3-carboxamide CAS No. 383380-11-8

2-(2-(4-Fluorophenyl)acetamido)-5-phenylthiophene-3-carboxamide

Cat. No.: B2531265
CAS No.: 383380-11-8
M. Wt: 354.4
InChI Key: QYQYADMUOXHOCL-UHFFFAOYSA-N
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Description

2-(2-(4-Fluorophenyl)acetamido)-5-phenylthiophene-3-carboxamide is a synthetic small molecule featuring a thiophene-3-carboxamide core substituted with a (4-fluorophenyl)acetamido group at the 2-position and a phenyl ring at the 5-position. This molecular architecture is common in compounds investigated for pharmaceutical research, particularly those targeting enzymatic pathways and ion channels . While the specific biological profile of this compound requires further investigation, its structural features are associated with diverse research applications. Thiophene-carboxamide derivatives are frequently explored in medicinal chemistry for their potential to interact with central nervous system targets . For instance, structurally related compounds have demonstrated value as tools for studying Transient Receptor Potential Vanilloid 1 (TRPV1) channels and voltage-gated sodium and calcium channels, which are relevant to pain and epilepsy research . The presence of the 4-fluorophenyl group is a common pharmacophore that can influence a molecule's binding affinity and metabolic stability. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to conduct their own thorough characterization to determine the compound's specific mechanism of action and suitability for their experimental models.

Properties

IUPAC Name

2-[[2-(4-fluorophenyl)acetyl]amino]-5-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O2S/c20-14-8-6-12(7-9-14)10-17(23)22-19-15(18(21)24)11-16(25-19)13-4-2-1-3-5-13/h1-9,11H,10H2,(H2,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQYADMUOXHOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)CC3=CC=C(C=C3)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(4-Fluorophenyl)acetamido)-5-phenylthiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the acylation of 4-fluoroaniline with 2-bromoacetyl bromide to form 2-(4-fluorophenyl)acetamide. This intermediate is then subjected to a Suzuki-Miyaura coupling reaction with 5-phenylthiophene-3-boronic acid under palladium catalysis to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(2-(4-Fluorophenyl)acetamido)-5-phenylthiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Friedel-Crafts acylation or halogenation reactions using aluminum chloride (AlCl3) or bromine (Br2).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or acylated derivatives.

Scientific Research Applications

The compound 2-(2-(4-Fluorophenyl)acetamido)-5-phenylthiophene-3-carboxamide is a complex organic molecule with significant potential in scientific research, particularly in medicinal chemistry. This article explores its applications, highlighting relevant case studies and synthesizing data from various authoritative sources.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest it may interact effectively with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that thiophene derivatives exhibit anticancer properties. A study demonstrated that similar compounds inhibited tumor growth in vitro and in vivo, suggesting that This compound could have comparable effects due to its structural similarities.

Antimicrobial Properties

Another significant application is in the field of antimicrobial research. Compounds with similar structures have shown activity against various bacterial strains, indicating that this compound may also possess antimicrobial properties.

Case Study: Bacterial Inhibition

A comparative study highlighted that thiophene-based compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. This suggests that This compound could be explored further for its potential antibacterial applications .

Enzyme Inhibition

The compound's structural features make it a candidate for enzyme inhibition studies, particularly targeting enzymes involved in metabolic pathways.

Case Study: Tyrosinase Inhibition

Research on related compounds has shown effective inhibition of tyrosinase, an enzyme involved in melanin production. Given the structural similarities, This compound might exhibit similar inhibitory effects, which could be beneficial in treating hyperpigmentation disorders.

Summary of Key Findings

Application AreaFindings
Anticancer Activity Potential to inhibit tumor growth
Antimicrobial Properties Effective against Gram-positive and Gram-negative bacteria
Enzyme Inhibition Possible inhibitor of tyrosinase

Mechanism of Action

The mechanism of action of 2-(2-(4-Fluorophenyl)acetamido)-5-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Key Observations:

In contrast, the 4-methoxy-3-methylphenyl group in is electron-donating, increasing lipophilicity and possibly slowing oxidative metabolism.

Polarity and Solubility :

  • The sulfonyl -containing analogs () exhibit higher polarity due to the sulfonyl group, which may enhance aqueous solubility but reduce membrane permeability.

Research Findings and Structural Insights

  • Crystallinity : Isostructural analogs with triclinic symmetry (e.g., compounds in ) demonstrate high crystallinity, suggesting that the main compound and its derivatives may also form stable crystals suitable for X-ray diffraction studies. This property is critical for elucidating structure-activity relationships.
  • Synthetic Routes : Reactions involving dimethylformamide (DMF) as a solvent and triethylamine (TEA) as a base () are common in synthesizing fluorophenyl-substituted thiophenes, indicating scalable synthetic pathways for these compounds.
  • Fluorine’s Role : The prevalence of 4-fluorophenyl groups in multiple analogs () underscores fluorine’s utility in modulating electronic properties and improving pharmacokinetic profiles.

Biological Activity

The compound 2-(2-(4-Fluorophenyl)acetamido)-5-phenylthiophene-3-carboxamide is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Its structure incorporates several functional groups that may contribute to its pharmacological properties, including an acetamido group and a fluorinated phenyl moiety.

Chemical Structure

The molecular formula of this compound is C19H15FN2O4SC_{19}H_{15}FN_{2}O_{4}S with a molecular weight of 418.5 g/mol. The presence of the 4-fluorophenyl group is significant due to fluorine's influence on the electronic properties of the molecule, potentially enhancing its interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of phenylacetamide, including those similar to this compound, exhibit anticancer activity . A study highlighted that compounds with a similar scaffold demonstrated potent cytotoxic effects against various cancer cell lines, notably the PC3 (prostate carcinoma) and MCF-7 (breast cancer) cell lines. The most active compounds in this series showed IC50 values ranging from 52 μM to 100 μM, indicating significant potential for further development as anticancer agents .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could interact with cellular receptors, modifying signaling pathways that regulate cell growth and survival.
  • DNA Intercalation : There is potential for the compound to intercalate into DNA, thereby affecting gene expression and cellular functions .

Case Studies

  • Cytotoxicity Assays : A comparative study involving various derivatives revealed that compounds featuring the nitro substituent displayed higher cytotoxicity than those with methoxy groups. For instance, compounds analogous to this compound were tested against multiple cancer cell lines, demonstrating superior activity against PC3 cells compared to MCF-7 cells .
  • In Vivo Studies : While in vitro results are promising, further studies are necessary to evaluate the in vivo efficacy and safety profiles of this compound. Initial findings suggest it may induce apoptosis and differentiation in cancer cells with relatively low toxicity at effective doses .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally related compounds can be insightful:

Compound NameStructureActivityIC50 (μM)
2bSimilarAnticancer52
2cSimilarAnticancer80
ImatinibReferenceAnticancer40

This table illustrates how the new compound compares to established anticancer agents like imatinib.

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